In Vitro Prostaglandin Synthesis Inhibition: Ampiroxicam Shows No Detectable Activity Versus Piroxicam
Ampiroxicam does not possess detectable prostaglandin synthesis inhibitory activity in vitro, in direct contrast to piroxicam which demonstrates measurable COX inhibition in cell-free assays. This finding establishes that ampiroxicam is a true prodrug requiring in vivo metabolic activation to exert anti-inflammatory effects, whereas piroxicam is pharmacologically active as the parent molecule [1].
| Evidence Dimension | Prostaglandin synthesis inhibitory activity |
|---|---|
| Target Compound Data | Not detectable |
| Comparator Or Baseline | Piroxicam: detectable activity |
| Quantified Difference | Qualitative absence of activity for ampiroxicam |
| Conditions | In vitro cell-free COX inhibition assays |
Why This Matters
This confirms ampiroxicam's prodrug status, explaining its reduced direct gastric mucosal contact toxicity—a key procurement consideration for applications requiring improved gastrointestinal tolerability.
- [1] Carty TJ, Marfat A, Moore PF, Falkner FC, Twomey TM, Weissman A. Ampiroxicam, an anti-inflammatory agent which is a prodrug of piroxicam. Agents Actions. 1993;39(3-4):157-165. PMID: 8304243 View Source
